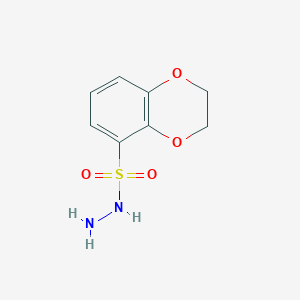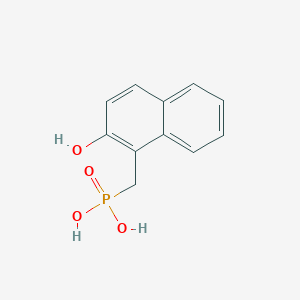
(2-Hydroxynaphthalen-1-yl)methylphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxy-2-naphthalenylmethylphosphonic acid trisacetoxymethyl ester, commonly referred to as HNMPA, is a compound known for its inhibitory effects on insulin receptor tyrosine kinase. This compound is particularly significant in biochemical research due to its ability to inhibit insulin-stimulated glucose oxidation in isolated rat adipocytes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
HNMPA is synthesized through a series of chemical reactions involving the esterification of hydroxy-2-naphthalenylmethylphosphonic acid. The process typically involves the use of acetoxymethyl esters under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of HNMPA involves large-scale synthesis using similar esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified and stored under specific conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
HNMPA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from HNMPA.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from HNMPA.
Substitution: This reaction involves the replacement of one functional group in HNMPA with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of HNMPA can lead to the formation of corresponding phosphonic acid derivatives, while reduction can yield hydroxy derivatives .
Aplicaciones Científicas De Investigación
HNMPA has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: HNMPA is used to study the inhibition of insulin receptor tyrosine kinase, which is crucial for understanding insulin signaling pathways.
Medicine: The compound is explored for its potential therapeutic applications in treating conditions related to insulin resistance and diabetes.
Industry: HNMPA is used in the development of biochemical assays and diagnostic tools
Mecanismo De Acción
HNMPA exerts its effects by inhibiting the activity of insulin receptor tyrosine kinase. This inhibition occurs through the binding of HNMPA to the active site of the enzyme, preventing its autophosphorylation and subsequent activation. This leads to a decrease in insulin-stimulated glucose oxidation and other downstream signaling pathways .
Comparación Con Compuestos Similares
HNMPA is unique compared to other similar compounds due to its specific inhibitory effects on insulin receptor tyrosine kinase. Similar compounds include:
Hydroxy-2-naphthalenylmethylphosphonic acid: A precursor to HNMPA with similar inhibitory properties.
Trisacetoxymethyl ester derivatives: Compounds with similar esterification patterns but different functional groups
HNMPA stands out due to its high specificity and potency in inhibiting insulin receptor activity, making it a valuable tool in biochemical research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C11H11O4P |
|---|---|
Peso molecular |
238.18 g/mol |
Nombre IUPAC |
(2-hydroxynaphthalen-1-yl)methylphosphonic acid |
InChI |
InChI=1S/C11H11O4P/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-16(13,14)15/h1-6,12H,7H2,(H2,13,14,15) |
Clave InChI |
MUXZJLFAEIFJFU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2CP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(3-methoxyphenyl)-](/img/structure/B13802702.png)
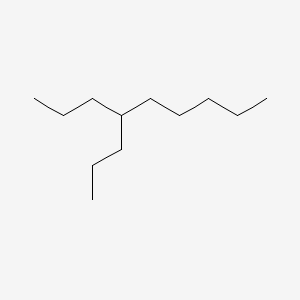


![1-Propanone, 2-amino-1-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B13802733.png)
![1,3-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-dihydro-2H-inden-2-one](/img/structure/B13802742.png)
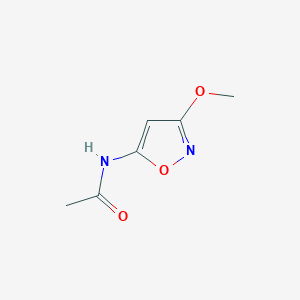
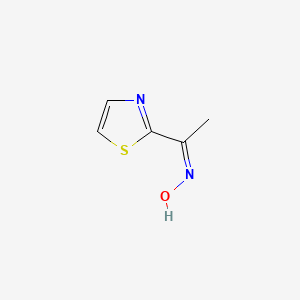
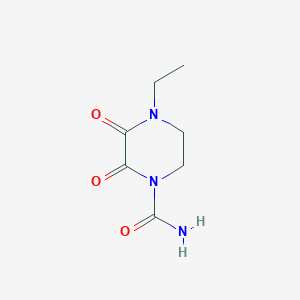
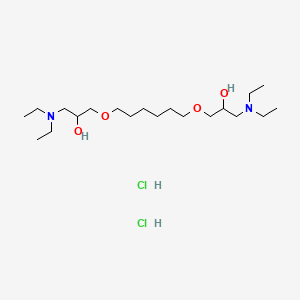
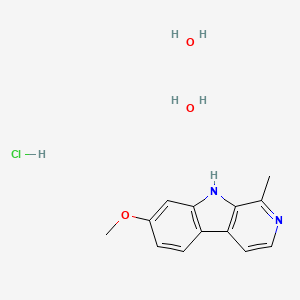
![11-Methyl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene](/img/structure/B13802775.png)
